Diprotin A (TFA)
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Overview
Description
Mechanism of Action
Target of Action
Diprotin A (TFA), also known as Ile-Pro-Ile TFA, is an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a primary target for Diprotin A (TFA).
Mode of Action
Diprotin A (TFA) interacts with its target, DPP-IV, by inhibiting its activity . This inhibition leads to a reduction in the disruption of vascular endothelial (VE)-cadherin . VE-cadherin is a protein that plays a crucial role in maintaining the integrity of the vascular barrier. Diprotin A (TFA) achieves this by inhibiting the increase in cleaved β-catenin in response to hypoxia .
Biochemical Pathways
The primary biochemical pathway affected by Diprotin A (TFA) is the DPP-IV pathway. By inhibiting DPP-IV, Diprotin A (TFA) indirectly affects the regulation of the insulin pathway, which is critical for glucose metabolism . Additionally, it influences the VE-cadherin/β-catenin pathway, which is essential for maintaining vascular integrity .
Pharmacokinetics
It is known that the compound is administered via intraperitoneal injection in experimental settings .
Result of Action
The inhibition of DPP-IV by Diprotin A (TFA) results in several molecular and cellular effects. It reduces cerebral infarction volume, increases vascular area and length around the brain injury, and improves blood-brain barrier (BBB) permeability . It also increases pericyte and basement membrane coverage and upregulates the expression of BBB tight junction proteins .
Action Environment
The action of Diprotin A (TFA) can be influenced by various environmental factors. For instance, in the context of ischemic stroke, the hypoxic environment can enhance the compound’s ability to inhibit the increase in cleaved β-catenin, thereby protecting the vascular barrier .
Biochemical Analysis
Biochemical Properties
Diprotin A (TFA) interacts with the enzyme DPP-4, inhibiting its activity . This interaction plays a crucial role in biochemical reactions, particularly those involving the regulation of glucose metabolism. By inhibiting DPP-4, Diprotin A (TFA) can influence the levels of incretin hormones, which are key regulators of insulin secretion .
Cellular Effects
Diprotin A (TFA) has been shown to have significant effects on various types of cells and cellular processes. For instance, it can protect the vascular barrier of human umbilical vein endothelial cells by reducing VE-cadherin disruption . This effect is achieved by inhibiting the increase in cleaved β-catenin in response to hypoxia .
Molecular Mechanism
The molecular mechanism of Diprotin A (TFA) involves its interaction with DPP-4. By inhibiting DPP-4, Diprotin A (TFA) prevents the breakdown of incretin hormones, thereby promoting insulin secretion and regulating glucose metabolism . Additionally, Diprotin A (TFA) can reduce VE-cadherin disruption by inhibiting the increase in cleaved β-catenin, which protects the vascular barrier of cells .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of Diprotin A (TFA) in laboratory settings are limited, it’s known that the effects of DPP-4 inhibitors like Diprotin A (TFA) can be observed over time. For instance, the protective effects of Diprotin A (TFA) on the vascular barrier of cells can be observed following exposure to hypoxic conditions .
Dosage Effects in Animal Models
In animal models, specifically in mice, Diprotin A (TFA) has been shown to reduce cerebral infarction volume, increase vascular area and length around the brain injury, and improve blood-brain barrier permeability . These effects were observed following the administration of Diprotin A (TFA) at doses of 70 μg/kg .
Metabolic Pathways
Diprotin A (TFA) is involved in the metabolic pathway related to glucose metabolism. By inhibiting DPP-4, it influences the levels of incretin hormones, which are key regulators of insulin secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diprotin A (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Diprotin A (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Diprotin A (TFA) primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to the stability of its peptide bonds.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate)
Bases: DIPEA, N-methylmorpholine (NMM)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
The major product of the synthesis is Diprotin A (TFA) itself, with high purity achieved through HPLC purification .
Scientific Research Applications
Diprotin A (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and DPP-IV inhibition.
Comparison with Similar Compounds
Similar Compounds
Diprotin B: Another tripeptide inhibitor of DPP-IV with a slightly different amino acid sequence (Val-Pro-Leu).
Sitagliptin: A small molecule DPP-IV inhibitor used clinically for the treatment of type 2 diabetes.
Vildagliptin: Another small molecule DPP-IV inhibitor with similar therapeutic applications.
Uniqueness
Diprotin A (TFA) is unique due to its peptide nature, which allows for specific interactions with the DPP-IV enzyme. Unlike small molecule inhibitors, Diprotin A (TFA) can provide insights into the structural and functional aspects of peptide-based DPP-IV inhibition .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O4.C2HF3O2/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2;3-2(4,5)1(6)7/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24);(H,6,7)/t10-,11-,12-,13-,14-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUYVJOUHGUZNN-BABXMESMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32F3N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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